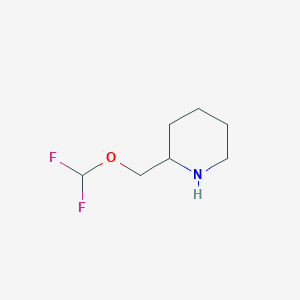

2-(Difluoromethoxymethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethoxymethyl)piperidine is a chemical compound with the molecular formula C7H13F2NO. It is a piperidine derivative, characterized by the presence of a difluoromethoxymethyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxymethyl)piperidine typically involves the reaction of piperidine with difluoromethoxymethylating agents. One common method is the reaction of piperidine with difluoromethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced piperidine derivatives.

Substitution: The difluoromethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 2-(Difluoromethoxymethyl)piperidine. Research indicates that compounds featuring this moiety can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that a derivative of piperidine showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . The structural modifications involving difluoromethoxymethyl groups may contribute to improved binding interactions with target proteins involved in cancer progression.

1.2. Neuropharmacological Applications

The incorporation of piperidine derivatives in neuropharmacology has been significant, particularly in the development of drugs targeting neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been explored for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology . These interactions suggest that such derivatives could lead to the development of effective treatments for cognitive disorders.

Chemical Synthesis

2.1. Synthetic Intermediates

This compound serves as an essential intermediate in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cyclization processes. The difluoromethoxy group enhances its reactivity and solubility, making it suitable for synthesizing pharmaceuticals and agrochemicals .

2.2. Development of Novel Therapeutics

The versatility of this compound extends to its use in developing novel therapeutics. By modifying this compound, researchers can create analogs with improved pharmacokinetic properties or enhanced biological activity. For example, modifications can lead to compounds with better blood-brain barrier penetration or increased selectivity for specific biological targets .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxymethyl)piperidine involves its interaction with specific molecular targets. The difluoromethoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.

N-Methylpiperidine: A methylated derivative with similar properties but different reactivity.

2-(Trifluoromethoxymethyl)piperidine: A similar compound with a trifluoromethoxymethyl group instead of a difluoromethoxymethyl group.

Uniqueness

2-(Difluoromethoxymethyl)piperidine is unique due to the presence of the difluoromethoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

2-(Difluoromethoxymethyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluoromethoxymethyl group, which may influence its pharmacological properties and interactions with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₄F₂N

- Molecular Weight : 151.19 g/mol

This compound's unique structure, particularly the difluoromethoxymethyl substituent, plays a critical role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, modulating key biological pathways involved in disease processes, particularly in cancer and inflammation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that piperidine derivatives could inhibit the activity of nuclear SET domain-containing protein 2 (NSD2), a target implicated in multiple myeloma and other cancers . The inhibition of NSD2 leads to alterations in histone methylation patterns, which can suppress tumor growth.

Anti-inflammatory Effects

Another area of investigation includes the anti-inflammatory potential of this compound. Piperidine derivatives have shown promise in modulating immune responses by inhibiting pathways associated with pro-inflammatory cytokines . This suggests that this compound could be beneficial in treating autoimmune diseases or inflammatory conditions.

Research Findings Summary Table

Propiedades

IUPAC Name |

2-(difluoromethoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)11-5-6-3-1-2-4-10-6/h6-7,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWAQXCRDIFRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.